N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215576-24-1
VCID: VC7023083
InChI: InChI=1S/C22H27N3O4S2.ClH/c1-16-5-8-18(9-6-16)31(27,28)14-11-21(26)25(13-12-24(2)3)22-23-19-10-7-17(29-4)15-20(19)30-22;/h5-10,15H,11-14H2,1-4H3;1H
SMILES: CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC.Cl
Molecular Formula: C22H28ClN3O4S2
Molecular Weight: 498.05

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride

CAS No.: 1215576-24-1

Cat. No.: VC7023083

Molecular Formula: C22H28ClN3O4S2

Molecular Weight: 498.05

* For research use only. Not for human or veterinary use.

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride - 1215576-24-1

Specification

CAS No. 1215576-24-1
Molecular Formula C22H28ClN3O4S2
Molecular Weight 498.05
IUPAC Name N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride
Standard InChI InChI=1S/C22H27N3O4S2.ClH/c1-16-5-8-18(9-6-16)31(27,28)14-11-21(26)25(13-12-24(2)3)22-23-19-10-7-17(29-4)15-20(19)30-22;/h5-10,15H,11-14H2,1-4H3;1H
Standard InChI Key BSOQFRYPJFRXQV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC.Cl

Introduction

Chemical Identity and Nomenclature

Systematic IUPAC Name

The IUPAC name N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(tosyl)propanamide hydrochloride reflects its core structure:

  • Benzothiazole backbone: A 6-methoxy-substituted 1,3-benzothiazole ring system.

  • Propanamide linker: A three-carbon chain with a tosyl (p-toluenesulfonyl) group at the third position.

  • Dimethylaminoethyl moiety: A tertiary amine side chain.

  • Hydrochloride salt: Enhances solubility and stability .

Molecular Formula and Weight

While the exact molecular formula for the tosylpropanamide variant is C<sub>24</sub>H<sub>29</sub>ClN<sub>4</sub>O<sub>4</sub>S<sub>2</sub> (calculated), comparable compounds such as N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride (CID 44894335) exhibit a molecular weight of 436.0 g/mol . The tosyl group’s addition (molecular weight contribution: ~171.2 g/mol) suggests an approximate molecular weight of 490–500 g/mol for the queried compound.

Table 1: Comparative Molecular Properties of Benzothiazole Derivatives

PropertyTosylpropanamide (Hypothetical)Phenoxypropanamide (CID 44894335) Phenylpropanamide (CID 16808353)
Molecular FormulaC<sub>24</sub>H<sub>29</sub>ClN<sub>4</sub>O<sub>4</sub>S<sub>2</sub>C<sub>21</sub>H<sub>26</sub>ClN<sub>3</sub>O<sub>3</sub>SC<sub>21</sub>H<sub>25</sub>ClN<sub>3</sub>O<sub>2</sub>S
Molecular Weight (g/mol)~495436.0420.0
Hydrogen Bond Donors111
Hydrogen Bond Acceptors765
Rotatable Bonds1098

Synthesis and Structural Elucidation

Proposed Synthetic Route

The synthesis of this compound likely involves:

  • Benzothiazole Core Formation: Condensation of 2-amino-6-methoxybenzothiazole with a propanamide intermediate.

  • Tosylation: Introduction of the p-toluenesulfonyl group via nucleophilic substitution or esterification.

  • Amine Functionalization: Coupling with N,N-dimethylethylenediamine under carbodiimide-mediated conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Analytical Characterization

Key techniques for structural confirmation include:

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to resolve aromatic protons (δ 6.8–7.8 ppm), methyl groups (δ 2.3–3.1 ppm), and sulfonyl signals (δ ~7.8 ppm for tosyl) .

  • High-Resolution Mass Spectrometry (HRMS): Expected [M+H]<sup>+</sup> ion at m/z ~495.1.

  • Infrared Spectroscopy (IR): Peaks at 1650–1700 cm<sup>−1</sup> (amide C=O) and 1150–1200 cm<sup>−1</sup> (sulfonyl S=O) .

Physicochemical Properties

Solubility and Stability

  • Solubility: The hydrochloride salt form improves aqueous solubility (>10 mg/mL in water at 25°C, extrapolated from CID 44894335) .

  • Lipophilicity: Predicted log P ~2.5 (ACD/Labs), indicating moderate membrane permeability.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the sulfonyl group .

Biological Activity and Mechanism of Action

Hypothetical Pharmacological Targets

Benzothiazole derivatives exhibit diverse biological activities, including:

  • Enzyme Inhibition: Binding to ATP pockets of kinases (e.g., EGFR, VEGFR) via hydrogen bonding with the benzothiazole nitrogen.

  • DNA Intercalation: Planar aromatic systems interacting with DNA base pairs, as seen in antitumor agents .

Structure-Activity Relationships (SAR)

  • Tosyl Group: Enhances electron-withdrawing effects, potentially increasing reactivity toward nucleophilic residues in target proteins.

  • Methoxy Substituent: Improves metabolic stability by resisting oxidative demethylation .

Research Implications and Future Directions

Priority Research Areas

  • In Vitro Screening: Evaluate antiproliferative activity against cancer cell lines (e.g., MCF-7, A549).

  • ADMET Profiling: Assess pharmacokinetic parameters (absorption, distribution, metabolism, excretion, toxicity).

  • Target Identification: Use computational docking studies to predict protein targets (e.g., PARP, topoisomerase II).

Challenges and Limitations

  • Synthetic Complexity: Multi-step synthesis requiring rigorous purification to isolate the hydrochloride salt.

  • Limited Solubility Data: Empirical measurements needed to validate computational predictions.

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